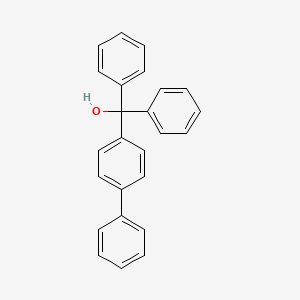
(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two dibromomethyl groups attached to a binaphthyl backbone. The binaphthyl structure consists of two naphthalene rings connected at the 1,1’ positions, creating a rigid and planar framework. The dibromomethyl groups add significant steric bulk and reactivity to the molecule, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl typically involves the bromination of 2,2’-bis(methyl)-1,1’-binaphthyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The dibromomethyl groups are introduced through a radical bromination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The dibromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (THF, DMF), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol), room temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), reflux conditions.
Major Products Formed
Substitution: Various substituted binaphthyl derivatives.
Reduction: 2,2’-Bis(methyl)-1,1’-binaphthyl.
Oxidation: Binaphthyl aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers. It is also studied for its unique reactivity and steric properties.
Biology: Investigated for its potential as a ligand in the development of new catalysts for asymmetric synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is primarily based on its ability to undergo various chemical reactions due to the presence of reactive dibromomethyl groups. These groups can participate in substitution, reduction, and oxidation reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl can be compared with other similar compounds, such as:
2,2’-Bis(bromomethyl)-1,1’-binaphthyl: Similar structure but with bromomethyl groups instead of dibromomethyl groups. It has different reactivity and steric properties.
2,2’-Bis(chloromethyl)-1,1’-binaphthyl: Contains chloromethyl groups, leading to different chemical behavior and applications.
2,2’-Bis(methyl)-1,1’-binaphthyl: Lacks halogen atoms, resulting in lower reactivity and different uses.
The uniqueness of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl lies in its high reactivity due to the presence of dibromomethyl groups, making it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
95026-79-2 |
|---|---|
Molekularformel |
C22H14Br4 |
Molekulargewicht |
598.0 g/mol |
IUPAC-Name |
2-(dibromomethyl)-1-[2-(dibromomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H14Br4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12,21-22H |
InChI-Schlüssel |
LPOJJGAIBYMCBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(Br)Br)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965702.png)

![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965715.png)

![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)

![2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B11965742.png)
![[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11965765.png)


![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965774.png)

